

# Application Notes and Protocols for Assessing BI 639667 Efficacy In Vitro

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## Compound of Interest

Compound Name: BI 639667

Cat. No.: B606088

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## Introduction

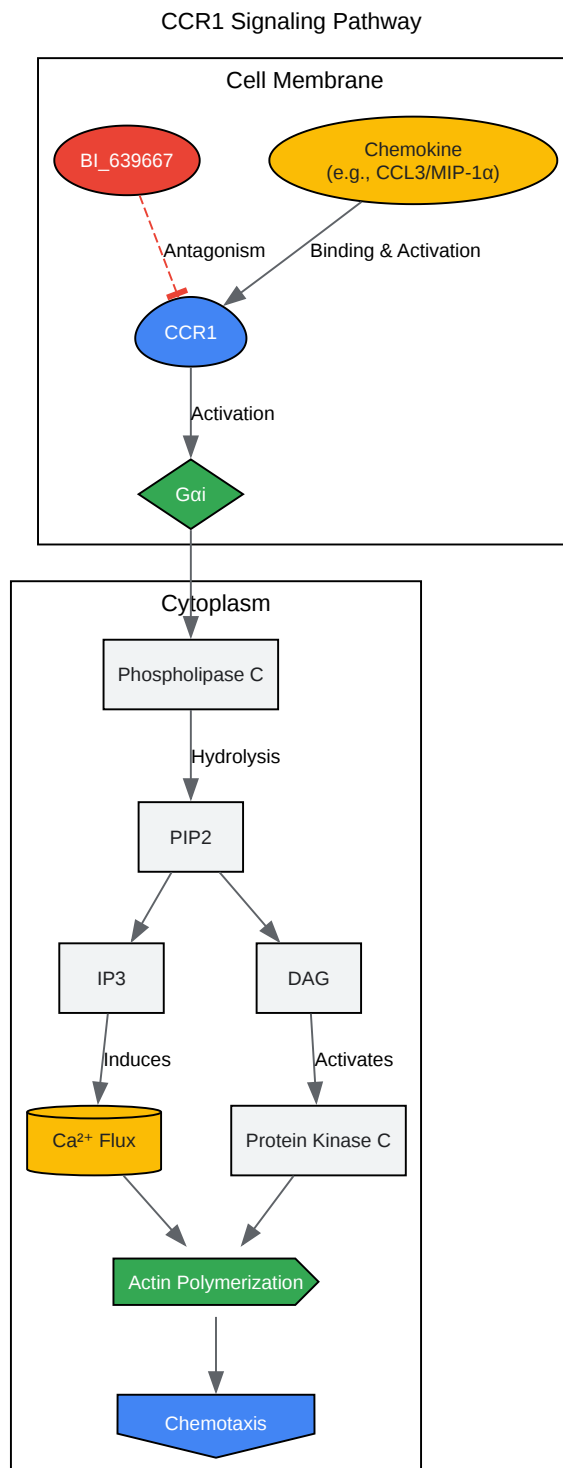
**BI 639667** is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).<sup>[1][2]</sup> CCR1 is a G protein-coupled receptor expressed on various immune cells, including monocytes, macrophages, T-lymphocytes, and neutrophils.<sup>[1][2]</sup> This receptor plays a crucial role in mediating the trafficking of these cells to sites of inflammation. The binding of chemokines such as MIP-1 $\alpha$  (CCL3), MCP-3 (CCL7), and RANTES (CCL5) to CCR1 initiates a signaling cascade that leads to chemotaxis, the directed migration of cells.<sup>[2]</sup> By blocking this interaction, **BI 639667** inhibits the influx of pro-inflammatory cells, which is a key process in many inflammatory and autoimmune diseases.<sup>[1]</sup> These application notes provide detailed protocols for assessing the in vitro efficacy of **BI 639667**.

## Data Presentation

The in vitro efficacy of **BI 639667** has been quantified using several key assays. The half-maximal inhibitory concentrations (IC<sub>50</sub>) from these assays are summarized below.

Assay Type	Ligand/Stimulus	Cell Type/System	IC50 (nM)	Reference
Calcium Flux Assay	Not Specified	Not Specified	1.8	<a href="#">[3]</a>
Chemotaxis Assay	Not Specified	Cellular	2.4	<a href="#">[2]</a>
Receptor Binding (SPA)	Not Specified	Not Specified	5.4	<a href="#">[2]</a>
Receptor Internalization	Not Specified	Whole Blood	9	<a href="#">[2]</a>

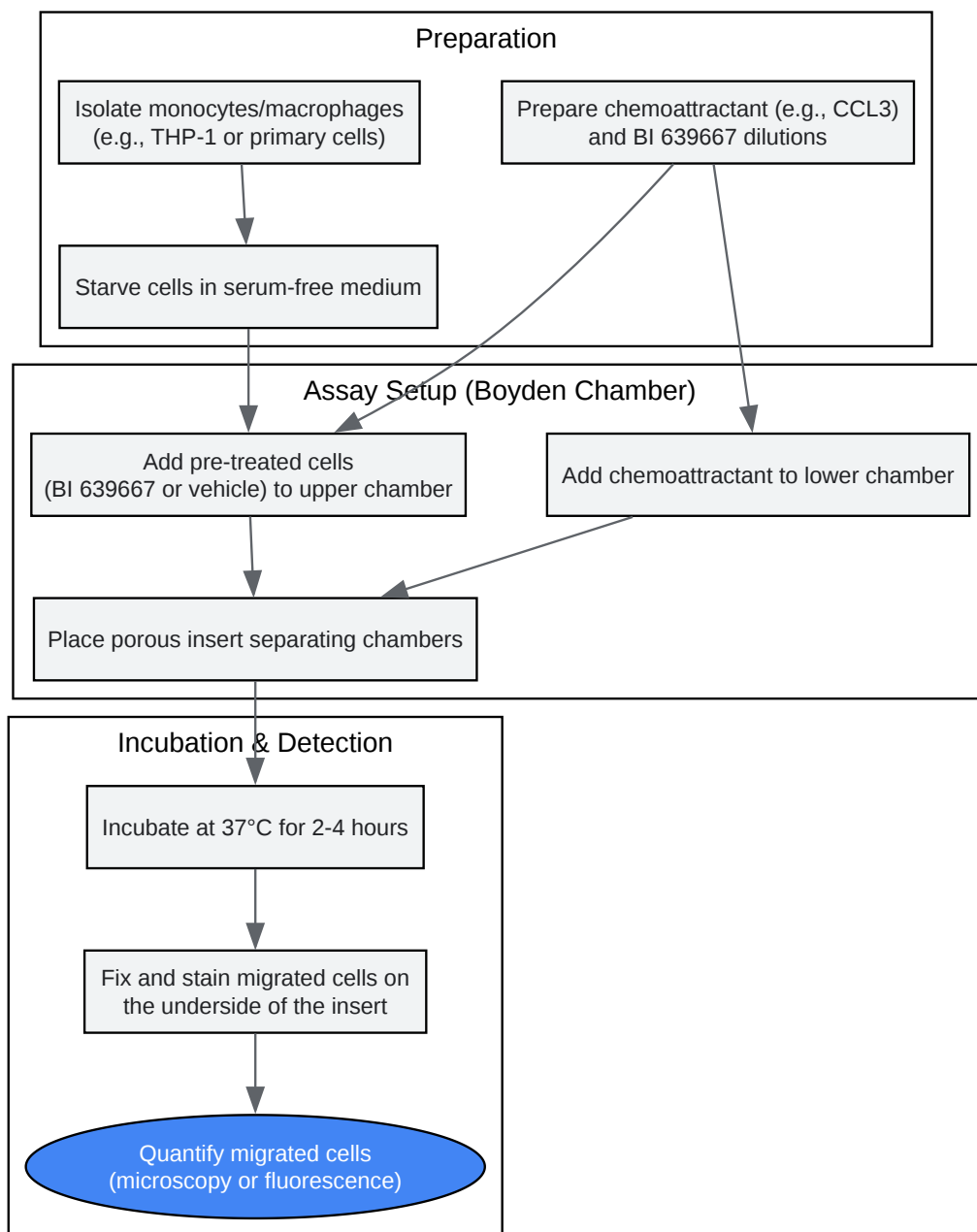
## Mandatory Visualization



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CCR1 Signaling Pathway and **BI 639667**'s Point of Intervention.

## Chemotaxis Assay Workflow



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Workflow for an In Vitro Chemotaxis Assay.

## Experimental Protocols

### Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay quantitatively measures the inhibition of cell migration towards a chemoattractant.

#### a. Materials:

- Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes. [\[4\]](#)[\[5\]](#)
- Media: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
- Chemoattractant: Recombinant human CCL3 (MIP-1 $\alpha$ ) or other CCR1 ligands.
- Test Compound: **BI 639667**.
- Apparatus: 96-well chemotaxis chamber (Boyden chamber) with 5  $\mu$ m pore size polycarbonate membrane inserts.[\[5\]](#)
- Detection: Calcein-AM fluorescent dye or similar for cell labeling.[\[4\]](#)

#### b. Protocol:

- Cell Preparation: Culture THP-1 cells or isolate primary monocytes. Prior to the assay, starve the cells in serum-free media for 18-24 hours.[\[6\]](#)
- Harvest and resuspend the cells in serum-free media at a concentration of  $1 \times 10^6$  cells/mL. [\[6\]](#)
- Pre-incubate the cells with various concentrations of **BI 639667** or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
- Assay Setup:
  - To the lower wells of the chemotaxis plate, add 200  $\mu$ L of serum-free media containing the chemoattractant (e.g., 10 nM CCL3).[\[5\]](#) Include wells with media alone as a negative control.

- Place the 5  $\mu$ m pore size insert into each well.
- Add 60  $\mu$ L of the pre-treated cell suspension (approximately 60,000 cells) to the upper chamber of each insert.<sup>[7]</sup>
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 2 to 4 hours to allow for cell migration.<sup>[5]</sup>
- Quantification:
  - Carefully remove the inserts from the wells.
  - Remove non-migrated cells from the top side of the membrane with a cotton swab.
  - Fix and stain the migrated cells on the underside of the membrane (e.g., with a Diff-Quik stain).
  - Count the number of migrated cells in several fields of view using a light microscope.
  - Alternatively, for a fluorescence-based readout, pre-label cells with Calcein-AM before the assay. After incubation, measure the fluorescence of the migrated cells in the bottom chamber using a plate reader.<sup>[4][6]</sup>
- Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of **BI 639667** compared to the vehicle control. Determine the IC<sub>50</sub> value by plotting the percent inhibition against the log concentration of **BI 639667** and fitting to a four-parameter logistic curve.

## Calcium Flux Assay

This assay measures the ability of **BI 639667** to block the transient increase in intracellular calcium concentration induced by a CCR1 agonist.

### a. Materials:

- Cells: A cell line stably expressing human CCR1 (e.g., CHO-K1 or HEK293 cells).<sup>[8]</sup>
- Assay Buffer: Hank's Buffered Salt Solution (HBSS) with 20 mM HEPES.

- Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
- Agonist: Recombinant human CCL3 (MIP-1 $\alpha$ ).
- Test Compound: **BI 639667**.
- Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

b. Protocol:

- Cell Preparation: Plate the CCR1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
- Dye Loading:
  - Aspirate the culture medium from the wells.
  - Add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) to each well.
  - Incubate the plate for 1 hour at 37°C to allow for dye loading.
- Compound Addition:
  - Wash the cells gently with assay buffer to remove excess dye.
  - Add assay buffer containing various concentrations of **BI 639667** or vehicle control to the appropriate wells.
  - Incubate for 15-30 minutes at room temperature.
- Measurement:
  - Place the plate into the fluorescence plate reader.
  - Establish a stable baseline fluorescence reading for each well.
  - Use the instrument's injector to add a pre-determined concentration of the CCR1 agonist (e.g., CCL3) to all wells simultaneously.

- Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
- Data Analysis: The agonist-induced calcium flux is measured as the peak fluorescence intensity minus the baseline fluorescence. Calculate the percentage inhibition of the calcium flux for each concentration of **BI 639667**. Determine the IC50 value as described for the chemotaxis assay.

## Receptor Binding Assay

This assay measures the affinity of **BI 639667** for the CCR1 receptor by assessing its ability to compete with a labeled ligand.

### a. Materials:

- Receptor Source: Membranes prepared from a cell line overexpressing human CCR1.[8]
- Radioligand: [125I]-labeled CCL3 (MIP-1 $\alpha$ ) or another high-affinity CCR1 ligand.[8]
- Test Compound: **BI 639667**.
- Assay Buffer: 25 mM HEPES, 1 mM CaCl<sub>2</sub>, 5 mM MgCl<sub>2</sub>, 0.5% BSA, pH 7.4.
- Detection System: Scintillation counter and appropriate scintillation cocktail or a Scintillation Proximity Assay (SPA) system with suitable beads.

### b. Protocol (Competitive Binding):

- Assay Setup: In a 96-well plate, combine:
  - A fixed amount of CCR1-expressing cell membranes.
  - A fixed concentration of the radioligand (typically at or below its K<sub>d</sub> value).[9]
  - Varying concentrations of unlabeled **BI 639667** (competitor).
  - Assay buffer to reach the final reaction volume.

- Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled CCR1 ligand).
- Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
- Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically done by rapid filtration through a glass fiber filter mat, which traps the cell membranes.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting the non-specific binding from the total binding.
  - Determine the percentage of specific binding at each concentration of **BI 639667**.
  - Calculate the IC<sub>50</sub> value, which is the concentration of **BI 639667** that inhibits 50% of the specific binding of the radioligand. The K<sub>i</sub> (inhibition constant) can be calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

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